1-(2-(o-Tolyl)-4-tosyloxazol-5-yl)piperidine-4-carboxamide

Description

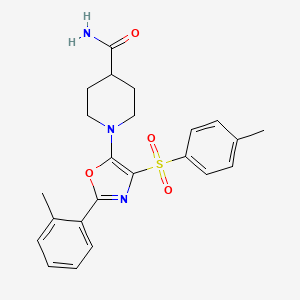

1-(2-(o-Tolyl)-4-tosyloxazol-5-yl)piperidine-4-carboxamide is a heterocyclic compound featuring a piperidine core linked to an oxazole ring substituted with an ortho-methylphenyl (o-tolyl) group at position 2 and a tosyl (p-toluenesulfonyl) group at position 3. This compound is hypothesized to belong to a class of antiviral or enzyme-targeting agents, given structural similarities to hepatitis C virus (HCV) entry inhibitors described in recent literature .

Properties

IUPAC Name |

1-[2-(2-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O4S/c1-15-7-9-18(10-8-15)31(28,29)22-23(26-13-11-17(12-14-26)20(24)27)30-21(25-22)19-6-4-3-5-16(19)2/h3-10,17H,11-14H2,1-2H3,(H2,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFZBRPXSZQDMFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3C)N4CCC(CC4)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(o-Tolyl)-4-tosyloxazol-5-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the oxazole ring, followed by the introduction of the piperidine ring and the tolyl group. Common reagents used in these reactions include tosyl chloride, piperidine, and o-toluidine. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-(o-Tolyl)-4-tosyloxazol-5-yl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

1-(2-(o-Tolyl)-4-tosyloxazol-5-yl)piperidine-4-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-(o-Tolyl)-4-tosyloxazol-5-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences and Similarities

The compound shares a core piperidine-oxazole-carboxamide scaffold with analogs reported in HCV inhibitor studies (). However, critical differences in substituents and side chains influence its physicochemical and biological properties:

Analysis:

Oxazole Substituents :

- The tosyl group in the target compound introduces a bulky, electron-withdrawing sulfonyl moiety at position 4, which may enhance metabolic stability compared to the methyl group in analogs .

- The o-tolyl group at position 2 lacks halogenation, unlike the chloro-, fluoro-, and trifluoromethyl-substituted phenyl groups in analogs. This reduces steric hindrance and alters electronic interactions with biological targets.

Piperidine Side Chain :

- The target compound lacks the methylene bridge and extended alkyl/piperidinyl chains seen in analogs. This likely reduces flexibility and may impact binding to hydrophobic pockets in viral entry proteins.

Synthetic Efficiency :

Comparison with Non-Oxazole Analogs

and describe thiazole- and thiazolidine-containing compounds (e.g., Example 51 in ), which exhibit distinct bioactivity profiles due to differences in ring electronics and hydrogen-bonding capacity. For instance, thiazole derivatives often show enhanced metabolic stability but reduced target specificity compared to oxazole-based molecules .

Q & A

Advanced Research Question

- DFT calculations : Model transition states for nucleophilic substitution at the tosyl group (e.g., B3LYP/6-31G* basis set) .

- Molecular docking : Screen binding affinity to biological targets (e.g., kinase enzymes) using AutoDock Vina .

- MD simulations : Assess conformational flexibility of the piperidine ring in aqueous vs. lipid environments .

Validation : Compare computational results with kinetic studies (e.g., Hammett plots for substituent effects) .

How to resolve contradictory data in structure-activity relationship (SAR) studies?

Advanced Research Question

Contradictions often arise from:

- Steric effects : The o-tolyl group may block binding in certain orientations, altering bioactivity .

- Synergistic functional groups : The carboxamide moiety’s hydrogen-bonding capacity may counteract tosyl group hydrophobicity .

Q. Methodological Solution :

- Use isosteric replacements (e.g., replacing tosyl with mesyl) to isolate electronic vs. steric contributions .

- Apply multivariate analysis (PCA or PLS) to decouple overlapping variables in bioassay data .

What experimental designs are optimal for studying degradation pathways?

Advanced Research Question

- Forced degradation : Expose to oxidative (H₂O₂), acidic (HCl), and thermal stress, then profile degradants via LC-MS .

- Isotope labeling : Track ¹⁸O incorporation during hydrolysis to confirm cleavage sites .

- Kinetic profiling : Use Arrhenius plots to extrapolate shelf-life under standard conditions .

How to design assays for evaluating biological activity without commercial kits?

Advanced Research Question

- Custom enzyme inhibition assays : Use purified kinases (e.g., EGFR) and measure ATP consumption via luminescence .

- Cell-based viability assays : Treat cancer lines (e.g., HeLa) with the compound and quantify apoptosis via Annexin V/PI staining .

Data Interpretation : Normalize results to positive controls (e.g., staurosporine for apoptosis) and validate with dose-response curves (IC₅₀ calculations) .

What strategies mitigate synthetic bottlenecks in scaling up from mg to g quantities?

Advanced Research Question

- Flow chemistry : Continuous reactors improve heat/mass transfer during exothermic steps (e.g., oxazole formation) .

- Catalyst recycling : Immobilize Pd catalysts on silica to reduce metal leaching .

- Workflow automation : Use robotic platforms for high-throughput optimization of coupling reactions .

How to assess the compound’s solubility and permeability for in vivo studies?

Basic Research Question

- Solubility : Shake-flask method in PBS (pH 7.4) and simulated intestinal fluid (FaSSIF) .

- Permeability : Parallel artificial membrane assay (PAMPA) or Caco-2 cell monolayers .

- LogP determination : HPLC retention time correlation with octanol-water partitioning .

What statistical methods are recommended for analyzing dose-response data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.